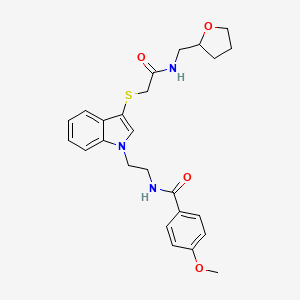![molecular formula C9H9BrN2O B2758225 {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 217435-70-6](/img/structure/B2758225.png)
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol” is a chemical compound with the CAS Number: 217435-70-6 . It has a molecular weight of 241.09 and its IUPAC name is (6-bromo-8-methylimidazo [1,2-a]pyridin-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrN2O/c1-6-2-7 (10)4-12-8 (5-13)3-11-9 (6)12/h2-4,13H,5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 173-174°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Coordination Complexes
The study and development of chemical compounds and coordination complexes represent a significant area of research, focusing on the synthesis and characterization of novel materials. For instance, the synthesis of dihapto-coordinated rhenium complexes demonstrates the acid-catalyzed methanol addition, resulting in dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes, showcasing the versatility of methanol in facilitating complex chemical reactions and highlighting the stereoselective addition of methoxy groups (Friedman & Harman, 2001).
Nanocrystal Synthesis
The rapid room-temperature synthesis of nanocrystals, such as those of Zeolitic Imidazolate Frameworks (ZIF-8), underscores methanol's role as a solvent facilitating the creation of well-shaped nanocrystals with a narrow size distribution. This process, monitored by time-resolved static light scattering, highlights methanol's efficacy in the synthesis of microporous and thermally stable materials (Cravillon et al., 2009).
Catalytic and Synthetic Methodologies
The use of methanol in catalytic processes, such as the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, illustrates its potential as both a C1 synthon and H2 source. This method, leveraging methanol's properties for the selective N-methylation of amines and synthesis of pharmaceutical agents through late-stage functionalization, exemplifies the innovative application of methanol in organic synthesis and drug development (Sarki et al., 2021).
Molecular and Crystal Structures
Research into molecular and crystal structures, such as the synthesis and characterization of compounds like Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, showcases the intricate relationships between chemical structure, synthesis conditions, and material properties. These studies, often utilizing methanol as a solvent, contribute to our understanding of molecular interactions and the design of functional materials (Ge, Ge, & Cao, 2011).
Photophysical Properties and Material Synthesis
Investigations into the photophysical properties of compounds, such as the one-pot synthesis of emitters with large Stokes' shifts, underline methanol's utility in facilitating reactions that yield materials with unique optical properties. These studies not only advance our knowledge of chemical synthesis but also open avenues for developing new materials for optical and electronic applications (Volpi et al., 2017).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVGHRVDFCSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)



![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)


![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)




![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)